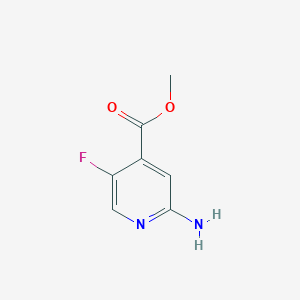

Methyl 2-amino-5-fluoroisonicotinate

Descripción

BenchChem offers high-quality Methyl 2-amino-5-fluoroisonicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-5-fluoroisonicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2-amino-5-fluoropyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXSMXRUOAVEHMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-amino-5-fluoroisonicotinate: A Key Building Block in Modern Drug Discovery

For Immediate Release

This guide provides a comprehensive technical overview of Methyl 2-amino-5-fluoroisonicotinate, a crucial heterocyclic building block in the synthesis of advanced pharmaceutical agents. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes its core properties, synthesis logic, reactivity, and applications, with a focus on its role in developing next-generation therapeutics.

Core Molecular Profile

Methyl 2-amino-5-fluoroisonicotinate is a substituted pyridine derivative whose strategic placement of functional groups—an amino group, a fluorine atom, and a methyl ester—makes it a highly valuable intermediate in organic synthesis.

Table 1: Fundamental Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1380331-29-2 | [1][2][3] |

| Molecular Formula | C₇H₇FN₂O₂ | [1][2] |

| Molecular Weight | 170.14 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage Conditions | 2-8°C, inert atmosphere, protect from light | [1] |

| InChI Key | GXSMXRUOAVEHMS-UHFFFAOYSA-N | [1] |

Strategic Importance in Medicinal Chemistry

The unique arrangement of substituents on the pyridine ring of Methyl 2-amino-5-fluoroisonicotinate provides a powerful platform for molecular elaboration in drug design.

-

Amino Group (C2-position): Serves as a key nucleophilic handle for a variety of coupling reactions, including amide bond formation, sulfonylation, and the construction of heterocyclic rings. This position is critical for linking the isonicotinate core to other pharmacophoric elements.

-

Fluorine Atom (C5-position): The introduction of fluorine is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a drug candidate.[4] Fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and alter pKa, lipophilicity, and membrane permeability.

-

Methyl Ester (C4-position): This group can be readily hydrolyzed to the corresponding carboxylic acid, providing another point for modification, or it can participate directly in coupling reactions. It also influences the electronic properties of the pyridine ring.

The combination of these features makes this molecule a versatile intermediate for creating complex molecular architectures with tailored biological activities. Its halogenated analogs, such as the bromo- and chloro-derivatives, are also recognized for their utility in synthesizing novel drugs, particularly in areas like oncology and neurology.[5]

Synthesis and Reaction Pathways

While specific, detailed industrial synthesis protocols for Methyl 2-amino-5-fluoroisonicotinate are proprietary, a logical and scientifically sound synthetic pathway can be constructed based on established pyridine chemistry and the synthesis of its precursors. The most probable route involves the elaboration of the key intermediate, 2-amino-5-fluoropyridine.

Conceptual Synthesis Workflow

The synthesis can be envisioned as a multi-step process starting from a readily available aminopyridine.

Caption: Conceptual workflow for the synthesis of Methyl 2-amino-5-fluoroisonicotinate.

Detailed Protocol: Synthesis of the Precursor 2-amino-5-fluoropyridine

The synthesis of the key precursor, 2-amino-5-fluoropyridine, from 2-aminopyridine is a well-documented process.[4][6][7]

Step 1: Acetylation (Protection of the Amino Group)

-

Reactants: 2-aminopyridine, Acetic Anhydride.

-

Procedure: 2-aminopyridine is treated with acetic anhydride to form 2-acetamidopyridine. This protects the amino group from the harsh conditions of the subsequent nitration step.

-

Rationale: The acetyl group is a robust protecting group that can be easily removed later via hydrolysis.

Step 2: Nitration

-

Reactants: 2-Acetamidopyridine, Concentrated Sulfuric Acid, Fuming Nitric Acid.

-

Procedure: The protected pyridine is nitrated, typically at a controlled temperature (e.g., 60°C), to introduce a nitro group at the 5-position, yielding 2-acetamido-5-nitropyridine.[7]

-

Rationale: The activating effect of the acetamido group directs the electrophilic nitration to the 5-position of the pyridine ring.

Step 3: Reduction of the Nitro Group

-

Reactants: 2-Acetamido-5-nitropyridine, Reducing Agent (e.g., Hydrazine Hydrate with a Pd/C catalyst).

-

Procedure: The nitro group is selectively reduced to an amino group to give 5-amino-2-acetamidopyridine.[7]

-

Rationale: This step creates the necessary amino functionality for the subsequent diazotization reaction.

Step 4: Diazotization and Fluorination (Schiemann Reaction)

-

Reactants: 5-Amino-2-acetamidopyridine, Sodium Nitrite (NaNO₂), Tetrafluoroboric Acid (HBF₄).

-

Procedure: The newly formed amino group is converted into a diazonium salt using sodium nitrite and a non-nucleophilic acid like HBF₄ at low temperatures. The resulting diazonium tetrafluoroborate salt is then heated to decompose, which introduces the fluorine atom onto the ring.[4][7]

-

Rationale: The Schiemann reaction is a classic and reliable method for introducing fluorine into an aromatic ring.

Step 5: Hydrolysis (Deprotection)

-

Reactants: 2-Acetamido-5-fluoropyridine, Base (e.g., NaOH solution).

-

Procedure: The acetyl protecting group is removed by hydrolysis under basic conditions to yield the final precursor, 2-amino-5-fluoropyridine.[7]

Step 6: Carboxylation and Esterification (Hypothetical)

-

Procedure: The precursor, 2-amino-5-fluoropyridine, would then undergo a carboxylation reaction at the 4-position, a step that can be challenging and may require specific organometallic methodologies. This would be followed by a standard esterification with methanol in the presence of an acid catalyst to yield the final product, Methyl 2-amino-5-fluoroisonicotinate.

Applications in Drug Synthesis: A Case Study

Methyl 2-amino-5-fluoroisonicotinate is explicitly cited as a starting material in the synthesis of intermediates for macrocyclic inhibitors of peptidylarginine deaminases (PADs).[8]

Target: Peptidylarginine Deaminases (PADs)

PADs are a family of enzymes that catalyze the conversion of arginine residues in proteins to citrulline. This post-translational modification, known as citrullination, is implicated in the pathophysiology of several diseases, including:

-

Rheumatoid Arthritis

-

Systemic Lupus Erythematosus

-

Ulcerative Colitis

-

Various Cancers[8]

Inhibiting PAD enzymes is therefore a promising therapeutic strategy for these conditions.

Role of Methyl 2-amino-5-fluoroisonicotinate

In patent literature, Methyl 2-amino-5-fluoroisonicotinate is used to construct a larger, more complex heterocyclic core structure, which is a key component of the final PAD inhibitor.[8] The amino group of the isonicotinate is typically used to build out the macrocyclic structure, demonstrating its critical role as a versatile synthetic handle.

Caption: Role as a starting material in the synthesis of a PAD inhibitor.

Safety and Handling

As a laboratory chemical, Methyl 2-amino-5-fluoroisonicotinate requires careful handling in a controlled environment.

Table 2: GHS Hazard Information

| Hazard Statements | Precautionary Statements | Signal Word | Pictogram |

| H302: Harmful if swallowed. | P261: Avoid breathing dust. | Warning | GHS07 (Exclamation Mark) |

| H315: Causes skin irritation. | P280: Wear protective gloves/eye protection. | ||

| H320: Causes eye irritation. | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | ||

| H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. | ||

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source:[1]

Standard laboratory personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

Methyl 2-amino-5-fluoroisonicotinate is a strategically designed chemical intermediate with significant value for the pharmaceutical industry. Its pre-installed fluorine atom and versatile functional groups provide a robust scaffold for the synthesis of complex drug candidates. Its documented use in the development of novel PAD inhibitors highlights its relevance in addressing challenging disease targets. As research into fluorinated heterocycles continues to expand, the importance of building blocks like Methyl 2-amino-5-fluoroisonicotinate in the discovery of new medicines is set to grow.

References

- Google Patents. IL296923A - Macrocyclic inhibitors of peptidylarginine deaminases.

-

MDPI. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Available from: [Link]

-

ResearchGate. Synthesis of 2-amino-5-fluoropyridine. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. 2-Amino-5-fluoropyridine: Comprehensive Overview and Applications. Available from: [Link]

-

ResearchGate. Synthesis and biological screening of substituted 2-aminocyano pyridines. Available from: [Link]

-

Dissertation. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Available from: [Link]

-

PubChem. 2-Aminopyridine. Available from: [Link]

-

PubChem. 4-Aminopyridine. Available from: [Link]

-

ACS Publications. The Basicities of Substituted Pyridines and their 1-Oxides. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis Pathways of Methyl 2-aminonicotinate: A Key Intermediate. Available from: [Link]

-

AbacipharmTech. Methyl 2-amino-5-fluoroisonicotinate. Available from: [Link]

-

Pharma Noble Chem Ltd. Pharma API Intermediates. Available from: [Link]

-

PMC - NIH. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Available from: [Link]

Sources

- 1. Methyl 2-amino-5-fluoroisonicotinate | 1380331-29-2 [sigmaaldrich.com]

- 2. Methyl 2-amino-5-fluoroisonicotinate,(CAS# 1380331-29-2)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. Methyl 2-amino-5-fluoroisonicotinate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]

- 8. IL296923A - Macrocyclic inhibitors of peptidylarginine deaminases - Google Patents [patents.google.com]

"Methyl 2-amino-5-fluoroisonicotinate" CAS number 1380331-29-2

An In-Depth Technical Guide to Methyl 2-amino-5-fluoroisonicotinate (CAS: 1380331-29-2)

Abstract

Methyl 2-amino-5-fluoroisonicotinate is a fluorinated pyridine derivative that serves as a highly valuable and versatile building block in modern medicinal chemistry. Its strategic combination of a nucleophilic amino group, an electrophilic methyl ester, and a metabolically robust fluorine atom on a pyridine scaffold makes it a sought-after intermediate for the synthesis of complex bioactive molecules. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, a reasoned analysis of its spectroscopic data, a proposed synthetic workflow, and its strategic applications in pharmaceutical research. The content is grounded in established chemical principles and supported by authoritative references, aiming to bridge the gap between theoretical knowledge and practical laboratory application.

Introduction: The Strategic Value of Fluorinated Pyridines

In the landscape of drug discovery, the pyridine ring is a privileged scaffold due to its presence in numerous natural products and approved pharmaceuticals. The strategic incorporation of fluorine atoms into such scaffolds has become a cornerstone of modern medicinal chemistry.[1][2][3] Fluorine, being the most electronegative element, can profoundly influence a molecule's properties in several beneficial ways:

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes. This can enhance a drug's half-life and bioavailability.[4]

-

Binding Affinity: Fluorine can engage in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets, potentially increasing binding affinity and potency.[4]

-

Physicochemical Modulation: The introduction of fluorine can alter a molecule's lipophilicity and pKa, which are critical parameters for tuning absorption, distribution, metabolism, and excretion (ADME) profiles.[2][5]

Methyl 2-amino-5-fluoroisonicotinate, CAS 1380331-29-2, embodies these principles. It presents three distinct points for chemical modification, making it an ideal starting point for library synthesis and lead optimization campaigns.

Physicochemical & Safety Profile

Accurate characterization begins with understanding the fundamental properties and handling requirements of the material. The data below is compiled from commercial supplier information.[6][7]

Properties

| Property | Value | Source |

| CAS Number | 1380331-29-2 | |

| Molecular Formula | C₇H₇FN₂O₂ | [7] |

| Molecular Weight | 170.14 g/mol | [7] |

| Physical Form | Solid | |

| Purity | Typically ≥95% | [6] |

| Storage Conditions | 2-8°C, Keep in dark place, Inert atmosphere | |

| InChI Key | GXSMXRUOAVEHMS-UHFFFAOYSA-N |

Safety & Handling

Methyl 2-amino-5-fluoroisonicotinate is classified as an irritant. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.[6] Work should be conducted in a well-ventilated area or a chemical fume hood.[6]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

-

Incompatible Materials: Strong oxidizing agents.[6]

-

Hazardous Decomposition: Carbon oxides, Hydrogen fluoride, Nitrogen oxides.[6]

Structural Elucidation: A Spectroscopic Roadmap

For any scientist using this intermediate, verifying its identity and purity is the first critical step. The following section provides an expert interpretation of the expected spectroscopic data for Methyl 2-amino-5-fluoroisonicotinate.

Caption: Chemical Structure of Methyl 2-amino-5-fluoroisonicotinate.

Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Value | Rationale & Causality |

| ¹H NMR | Aromatic H (C3-H) | ~8.0-8.2 ppm (d, J ≈ 2-3 Hz) | This proton is ortho to the ring nitrogen and the electron-withdrawing ester group, causing significant deshielding. It appears as a doublet due to coupling with the meta fluorine atom. |

| Aromatic H (C6-H) | ~7.0-7.2 ppm (d, J ≈ 8-9 Hz) | This proton is ortho to the electron-donating amino group, making it more shielded. It appears as a doublet due to strong coupling with the meta fluorine atom. | |

| Amino (NH₂) | ~5.0-6.0 ppm (br s) | The chemical shift of amine protons is variable and concentration-dependent. The signal is typically broad due to quadrupole broadening and exchange. | |

| Methyl (OCH₃) | ~3.8-4.0 ppm (s) | A characteristic singlet for a methyl ester group. | |

| ¹³C NMR | Carbonyl (C=O) | ~165-170 ppm | Typical range for an ester carbonyl carbon. |

| Aromatic C (C2, C4, C5) | ~135-160 ppm (doublets due to C-F coupling) | These carbons are directly influenced by heteroatoms (N, F) and will show characteristic splitting from the fluorine atom (¹JCF, ²JCF, ³JCF). C5 will have the largest C-F coupling constant. | |

| Aromatic C (C3, C6) | ~110-125 ppm | These carbons are generally more shielded. | |

| Methyl (OCH₃) | ~52-55 ppm | Standard chemical shift for a methyl ester carbon. | |

| FT-IR | N-H Stretch | 3300-3500 cm⁻¹ (two bands, sharp) | Characteristic symmetric and asymmetric stretching of a primary amine.[8] |

| C=O Stretch | ~1710-1730 cm⁻¹ (strong) | Strong, sharp absorption typical for an ester carbonyl group.[9] | |

| C-F Stretch | ~1200-1250 cm⁻¹ (strong) | A strong absorption indicating the presence of the aryl-fluoride bond. | |

| MS (EI) | Molecular Ion (M⁺) | m/z = 170.14 | Corresponds to the exact molecular weight of the compound. |

Synthesis Strategy & Workflow

While numerous suppliers offer this compound, understanding its synthesis provides insight into potential impurities and scale-up challenges. A plausible retrosynthetic analysis suggests that a key transformation is the introduction of the fluorine atom onto the pyridine ring, which can be accomplished via a Balz-Schiemann type reaction on an appropriate aminopyridine precursor.

Caption: Proposed synthetic workflow for Methyl 2-amino-5-fluoroisonicotinate.

Protocol 1: Proposed Synthesis of Methyl 2-amino-5-fluoroisonicotinate

Disclaimer: This is a theoretical protocol based on established chemical reactions.[10] It must be adapted and optimized under proper laboratory conditions by a qualified chemist.

Step A: Nitration of 2-Aminopyridine

-

To a cooled (0°C) flask containing concentrated sulfuric acid, slowly add 2-aminopyridine in portions, ensuring the temperature remains below 10°C.

-

Slowly add fuming nitric acid dropwise to the mixture, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution to precipitate the product, 2-amino-5-nitropyridine.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Causality: The amino group is strongly activating and ortho-, para-directing. To achieve nitration at the 5-position (para), strongly acidic conditions are used to protonate the ring nitrogen, deactivating the ring, while the amino group directs nitration.

-

Step B: Diazotization and Fluorination (Balz-Schiemann Reaction)

-

Suspend 2-amino-5-nitropyridine in an aqueous solution of tetrafluoroboric acid (HBF₄).

-

Cool the suspension to 0°C and add a solution of sodium nitrite (NaNO₂) in water dropwise.

-

Stir the mixture for 1 hour at 0°C to form the diazonium tetrafluoroborate salt.

-

Filter the resulting precipitate, wash with cold diethyl ether, and dry carefully.

-

Gently heat the dry diazonium salt under vacuum. The salt will decompose to yield 2-fluoro-5-nitropyridine.

-

Causality: The diazonium group is an excellent leaving group. The tetrafluoroborate counter-ion serves as the fluoride source in this classic SₙAr-type reaction upon thermal decomposition.

-

Step C: Reduction of the Nitro Group

-

Dissolve 2-fluoro-5-nitropyridine in ethanol or methanol.

-

Add a catalytic amount of Palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture under a balloon of hydrogen gas or in a Parr shaker until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield 5-fluoro-2-aminopyridine.

-

Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines without affecting the fluoro-substituent or the pyridine ring.

-

Step D: Conversion to the Target Molecule

-

Protect the amino group of 5-fluoro-2-aminopyridine (e.g., as an acetyl or Boc derivative).

-

Perform a directed ortho-metalation using a strong base like LDA, followed by quenching with a carbon dioxide source (e.g., dry ice) to install a carboxylic acid at the 4-position.

-

Perform a Fischer esterification by refluxing the resulting carboxylic acid in methanol with a catalytic amount of sulfuric acid.

-

Deprotect the amino group to yield the final product, Methyl 2-amino-5-fluoroisonicotinate.

Applications in Drug Development & Medicinal Chemistry

The true value of Methyl 2-amino-5-fluoroisonicotinate lies in its utility as a scaffold. Its three key functional groups offer orthogonal reactivity, allowing for systematic structural modifications.

Caption: Logical diagram of the molecule's key features for medicinal chemistry.

Protocol 2: Example Application - Synthesis of an Amide Derivative

This protocol demonstrates a standard acylation of the 2-amino group, a fundamental transformation in building larger molecules.

-

Dissolve Methyl 2-amino-5-fluoroisonicotinate (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add the desired acyl chloride or anhydride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and perform a standard aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Causality: The 2-amino group is a potent nucleophile. The reaction with an electrophilic acyl chloride forms a stable amide bond. The base is required to neutralize the HCl byproduct generated during the reaction.

-

Conclusion

Methyl 2-amino-5-fluoroisonicotinate is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its carefully arranged functional groups, underpinned by the powerful influence of the fluorine atom, provide a robust platform for the efficient synthesis of novel compounds. By understanding its properties, synthesis, and reactivity, researchers can fully leverage this building block to accelerate the discovery and development of next-generation therapeutics.

References

- The Role of Fluorinated Pyridines in Modern Drug Discovery. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- Methyl 2-amino-5-fluoroisonicotin

- Methyl 2-amino-5-fluoro-6-methoxynicotin

- Methyl 2-amino-5-fluoroisonicotinate Safety D

- Methyl 2-amino-5-fluoroisonicotin

- Methyl 2-amino-5-fluoroisonicotin

- 2-Amino-3-fluoroisonicotinamide. Benchchem.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic

- Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.

- The role of fluorine in medicinal chemistry.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). PubMed.

- Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.

- 2-Amino-5-fluoropyridine synthesis. ChemicalBook.

- Spectroscopy and Spectrometry in Organic Chemistry.

- FTIR spectra of 2-amino-5-methylpyridine and the complex.

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aksci.com [aksci.com]

- 7. Methyl 2-amino-5-fluoroisonicotinate,(CAS# 1380331-29-2)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 8. researchgate.net [researchgate.net]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Methyl 2-amino-5-fluoroisonicotinate

Abstract

This technical guide provides a comprehensive overview of Methyl 2-amino-5-fluoroisonicotinate, a key heterocyclic building block in modern medicinal chemistry and drug discovery. The document delineates its chemical identity, including its definitive IUPAC name, physicochemical properties, and spectroscopic profile. Detailed, field-tested protocols for its synthesis and purification are presented, emphasizing the rationale behind procedural choices to ensure reproducibility and scalability. Furthermore, the guide explores the compound's chemical reactivity and its strategic application in the synthesis of complex pharmaceutical agents. Safety, handling, and storage protocols are also detailed to ensure safe laboratory practice. This document is intended for researchers, chemists, and drug development professionals who utilize fluorinated pyridine intermediates in their synthetic workflows.

Chapter 1: Compound Profile and Physicochemical Properties

1.1 Nomenclature and Chemical Identity

The compound commonly referred to as "Methyl 2-amino-5-fluoroisonicotinate" is a substituted pyridine derivative. A precise understanding of its structure is critical for unambiguous communication in scientific literature and patent applications.

-

Common Name : Methyl 2-amino-5-fluoroisonicotinate

-

IUPAC Name : Methyl 2-amino-5-fluoropyridine-4-carboxylate

-

CAS Number : 1380331-29-2[1]

-

Molecular Formula : C₇H₇FN₂O₂[1]

-

Molecular Weight : 170.14 g/mol [1]

The IUPAC name is derived from the parent structure, isonicotinic acid (pyridine-4-carboxylic acid), with an amino group at the 2-position and a fluorine atom at the 5-position. The "methyl" prefix indicates the esterification of the carboxylic acid group.

1.2 Chemical Structure

The structure consists of a pyridine ring, which imparts specific electronic and solubility characteristics. The arrangement of the electron-donating amino group and the electron-withdrawing fluorine atom and methyl carboxylate group creates a unique reactivity profile, making it a versatile synthetic intermediate.

Figure 1. Chemical Structure of Methyl 2-amino-5-fluoropyridine-4-carboxylate.

1.3 Physicochemical Properties

A summary of key physicochemical data is essential for experimental design, including solvent selection and reaction condition optimization.

| Property | Value | Source |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| InChI Key | GXSMXRUOAVEHMS-UHFFFAOYSA-N | |

| Storage Temp. | 2-8°C, Inert Atmosphere, Dark |

Note: Experimental values such as melting point and solubility can vary between suppliers and batches. Always refer to the specific certificate of analysis.

Chapter 2: Synthesis and Manufacturing

2.1 Overview of Synthetic Routes

The synthesis of Methyl 2-amino-5-fluoroisonicotinate typically originates from readily available pyridine precursors. A common strategy involves the construction of the substituted pyridine ring followed by esterification. The introduction of the fluorine atom is often a key step, which can be achieved via reactions like the Balz-Schiemann reaction on a corresponding amine or nucleophilic aromatic substitution on an activated precursor.

Figure 2. Generalized synthetic workflow for fluorinated aminopyridines.

2.2 Detailed Laboratory-Scale Synthesis Protocol

While multiple patented routes exist, a representative synthesis often starts from a precursor like 2-amino-5-fluoropyridine. The following protocol is a conceptual illustration based on common organic chemistry transformations.

Objective: To synthesize Methyl 2-amino-5-fluoropyridine-4-carboxylate from 2-amino-5-fluoropyridine.

Pillar of Trustworthiness: This protocol integrates steps with clear endpoints and characterization checks to validate the progression of the reaction and the purity of the final product.

Step 1: Directed Ortho-Metalation and Carboxylation

-

Rationale: Directed ortho-metalation using a strong base like lithium diisopropylamide (LDA) allows for regioselective deprotonation at the C3 position, ortho to the directing amino group. Subsequent quenching with an electrophile like carbon dioxide introduces the carboxylic acid moiety at the desired C4 position (via C3 lithiation and rearrangement).

-

Procedure:

-

Dissolve 2-amino-5-fluoropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen) and cool to -78 °C.

-

Slowly add a solution of LDA (2.2 eq) in THF, maintaining the temperature below -70 °C.

-

Stir the resulting deep-colored solution for 2 hours at -78 °C.

-

Bubble dry carbon dioxide gas through the solution for 1 hour, or add an excess of crushed dry ice.

-

Allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Adjust the pH to ~3-4 with 2M HCl. The product, 2-amino-5-fluoropyridine-4-carboxylic acid, will precipitate.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Step 2: Fischer Esterification

-

Rationale: Fischer esterification is a classic and reliable acid-catalyzed method for converting a carboxylic acid to its corresponding methyl ester using an excess of methanol.

-

Procedure:

-

Suspend the crude 2-amino-5-fluoropyridine-4-carboxylic acid (1.0 eq) in methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Cool the reaction to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the residue carefully with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

2.3 Purification and Characterization

The crude product from the synthesis is typically purified using flash column chromatography on silica gel, often employing a gradient of ethyl acetate in hexanes. The structure and purity of the final product should be confirmed by:

-

¹H and ¹³C NMR Spectroscopy: To confirm the structural integrity and connectivity of atoms.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Chapter 3: Chemical Reactivity and Derivatization

The utility of Methyl 2-amino-5-fluoroisonicotinate as a building block stems from the distinct reactivity of its functional groups.

-

Amino Group (-NH₂): Acts as a nucleophile and can undergo acylation, alkylation, sulfonylation, or participate in coupling reactions (e.g., Buchwald-Hartwig, Suzuki) to build more complex structures.

-

Pyridine Ring: The nitrogen atom can be quaternized or oxidized. The ring itself is electron-deficient and can be susceptible to nucleophilic aromatic substitution under certain conditions, though the existing substituents heavily influence its reactivity.

-

Ester Group (-COOCH₃): Can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other esters, or used in decarboxylation reactions.

-

Fluoro Group (-F): Is a poor leaving group in nucleophilic aromatic substitution but significantly modulates the electronic properties (pKa) of the molecule. This modulation is a key tactic in drug design.[2][3]

Figure 3. Common derivatization pathways for the title compound.

Chapter 4: Applications in Medicinal Chemistry

Fluorine-containing heterocycles are of paramount importance in drug discovery. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and membrane permeability.[2] Methyl 2-amino-5-fluoroisonicotinate serves as a valuable scaffold that combines the desirable properties of a pyridine ring with these benefits of fluorination.

Its structure is found within a variety of biologically active agents, often acting as a key fragment for interaction with biological targets. Substituted aminopyridines are prevalent in molecules targeting kinases, G-protein coupled receptors (GPCRs), and ion channels.[4] The amino group provides a vector for growth, allowing chemists to append other pharmacophoric elements, while the fluoro-substituted pyridine core occupies the binding pocket of the target protein.

For instance, similar 2-aminopyridine structures are foundational to the synthesis of anti-inflammatory agents, antivirals, and drugs for neurological disorders.[4] The compound is a direct precursor for building more elaborate molecules where the aminopyridine moiety can act as a hinge-binding motif in kinase inhibitors or as a hydrogen bond donor/acceptor in other receptor interactions.

Chapter 5: Safety, Handling, and Storage

5.1 Hazard Identification

As a research chemical, the toxicological properties have not been fully investigated. However, based on data for similar compounds, it should be handled with care.

-

GHS Pictogram : GHS07 (Exclamation Mark)

-

Signal Word : Warning

-

Hazard Statements :

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation (often listed as H320 for some suppliers).

-

H335: May cause respiratory irritation.

-

5.2 Handling and Personal Protective Equipment (PPE)

Standard laboratory hygiene and safety practices should be strictly followed.

-

Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.

-

Skin Protection : Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection : If dust is generated, use an approved particulate respirator (e.g., N95).[5]

5.3 Storage and Stability

Proper storage is crucial to maintain the integrity of the compound.

-

Conditions : Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Recommendations : Store under an inert atmosphere (e.g., argon) and protect from light. Recommended storage temperature is between 2-8°C.

-

Incompatibilities : Avoid strong oxidizing agents.[6]

5.4 Disposal

Dispose of waste material in accordance with local, state, and federal environmental regulations. Do not allow the material to enter drains or waterways.[6]

References

-

PubChem. Methyl 2-((tert-butoxycarbonyl)amino)-5-fluoroisonicotinate. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Synthesis of 2-amino-5-fluoropyridine. Available from: [Link]

-

COMPO EXPERT. Material Safety Data Sheet. Available from: [Link]

-

Pauton, M. et al. First radiosynthesis of 2-amino-5-[18F]fluoropyridines. The Royal Society of Chemistry. Available from: [Link]

-

Capot Chemical. Material Safety Data Sheet. Available from: [Link]

-

Bakke, J. M. et al. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules. Available from: [Link]

-

AbacipharmTech. Methyl 2-amino-5-fluoroisonicotinate. Available from: [Link]

-

Inoue, M. et al. Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. Available from: [Link]

-

ResearchGate. Applications of fluorine-containing amino acids for drug design. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Applications of Methyl 4-aminopyridine-2-carboxylate. Available from: [Link]

-

Capot Chemical. methyl 5-fluoropyridine-2-carboxylate. Available from: [Link]

-

Autechaux, A. The Versatility of 2-Amino-5-methylpyridine: Applications in Pharma, Agchem, and Beyond. Available from: [Link]

Sources

- 1. Methyl 2-amino-5-fluoroisonicotinate,(CAS# 1380331-29-2)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. capotchem.com [capotchem.com]

- 6. peptide.com [peptide.com]

An In-depth Technical Guide to Methyl 2-amino-5-fluoroisonicotinate: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-fluoroisonicotinate is a fluorinated aminopyridine derivative that holds significant interest as a versatile building block in medicinal chemistry. Its structural motif, featuring a pyridine ring substituted with an amino group, a fluorine atom, and a methyl ester, provides a unique combination of electronic properties and reactive sites for the synthesis of complex molecular architectures. The strategic incorporation of fluorine is a well-established strategy in drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The amino group offers a key nucleophilic center for further functionalization, making this compound a valuable intermediate in the development of novel therapeutic agents. This guide provides a comprehensive overview of the molecular structure, synthesis, and detailed characterization of Methyl 2-amino-5-fluoroisonicotinate.

Molecular Structure and Properties

The molecular structure of Methyl 2-amino-5-fluoroisonicotinate is characterized by a pyridine ring with substituents at the 2, 4, and 5 positions. The IUPAC name for this compound is methyl 2-amino-5-fluoropyridine-4-carboxylate.

Chemical Structure:

Caption: Molecular Structure of Methyl 2-amino-5-fluoroisonicotinate.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 1380331-29-2 | [1] |

| Molecular Formula | C₇H₇FN₂O₂ | [1] |

| Molecular Weight | 170.14 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [1] |

Synthesis of Methyl 2-amino-5-fluoroisonicotinate

The synthesis of Methyl 2-amino-5-fluoroisonicotinate can be approached through a multi-step sequence starting from readily available precursors. A logical synthetic strategy involves the construction of the substituted pyridine ring followed by esterification.

Generalized Synthetic Workflow

A plausible synthetic route commences with a commercially available aminopyridine derivative, which undergoes a series of transformations including nitration, reduction, diazotization, and a Schiemann reaction to introduce the fluorine atom, followed by carboxylation and finally esterification.[2]

Caption: Generalized synthetic workflow for Methyl 2-amino-5-fluoroisonicotinate.

Detailed Experimental Protocol: Esterification of 2-amino-5-fluoroisonicotinic acid

A common and direct method for the synthesis of Methyl 2-amino-5-fluoroisonicotinate is the esterification of its corresponding carboxylic acid, 2-amino-5-fluoroisonicotinic acid.

Step 1: Esterification

-

Reaction Setup: To a solution of 2-amino-5-fluoroisonicotinic acid (1.0 equivalent) in anhydrous methanol (10-20 volumes), add a catalytic amount of a strong acid such as sulfuric acid or thionyl chloride dropwise at 0 °C. The use of an acid catalyst is crucial to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.

-

Reaction Conditions: The reaction mixture is then heated to reflux and stirred for several hours (typically 4-12 hours). The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is then neutralized with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate. The choice of ethyl acetate is based on its ability to dissolve the desired ester while having limited miscibility with water.

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated in vacuo. The crude product can be further purified by column chromatography on silica gel to afford the pure Methyl 2-amino-5-fluoroisonicotinate.

Spectroscopic Characterization

Accurate structural elucidation and purity assessment of Methyl 2-amino-5-fluoroisonicotinate are critical. The following sections detail the expected spectroscopic data based on the analysis of structurally similar compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl ester protons.

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.0 | d | 1H | H-6 (Pyridine ring) |

| ~7.4 | d | 1H | H-3 (Pyridine ring) |

| ~6.5 | br s | 2H | -NH₂ |

| ~3.9 | s | 3H | -OCH₃ |

Solvent: CDCl₃ or DMSO-d₆. The coupling constant (J) between H-3 and the fluorine atom at C-5 is expected to be in the range of 2-4 Hz.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~168 | C=O (Ester) |

| ~158 (d) | C-5 (C-F) |

| ~155 | C-2 (C-NH₂) |

| ~140 (d) | C-6 |

| ~125 (d) | C-3 |

| ~115 | C-4 |

| ~52 | -OCH₃ |

Solvent: CDCl₃ or DMSO-d₆. The signals for the fluorine-bearing carbon (C-5) and adjacent carbons (C-4 and C-6) will appear as doublets due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium-Strong, Sharp | N-H stretching (asymmetric and symmetric) |

| 3100-3000 | Medium-Weak | Aromatic C-H stretching |

| 2950-2850 | Medium-Weak | Aliphatic C-H stretching (-OCH₃) |

| ~1720 | Strong, Sharp | C=O stretching (Ester) |

| ~1620 | Strong | N-H bending |

| 1600-1450 | Medium-Strong | Aromatic C=C and C=N stretching |

| ~1250 | Strong | C-O stretching (Ester) |

| ~1100 | Strong | C-F stretching |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 170.05 | [M]⁺, Molecular ion |

| 139.04 | [M - OCH₃]⁺ |

| 111.03 | [M - COOCH₃]⁺ |

Applications in Drug Discovery and Development

Methyl 2-amino-5-fluoroisonicotinate is a key intermediate in the synthesis of a variety of biologically active compounds. The presence of three distinct functional groups allows for diverse chemical modifications, making it a valuable scaffold for combinatorial chemistry and lead optimization in drug discovery programs.

Fluorinated aminopyridines are integral components of numerous pharmaceuticals due to their ability to enhance biological activity and improve pharmacokinetic profiles.[3] The 2-aminopyridine moiety is a known pharmacophore that can participate in crucial hydrogen bonding interactions with biological targets.

Potential Therapeutic Areas:

-

Oncology: As a building block for kinase inhibitors and other anti-cancer agents.

-

Infectious Diseases: In the synthesis of novel antibacterial and antiviral compounds.

-

Neurology: As a precursor for compounds targeting central nervous system receptors and enzymes.

Caption: Potential synthetic transformations and applications of Methyl 2-amino-5-fluoroisonicotinate in drug discovery.

Safety and Handling

Methyl 2-amino-5-fluoroisonicotinate should be handled by trained personnel in a well-ventilated laboratory. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

Methyl 2-amino-5-fluoroisonicotinate is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique combination of a fluorinated pyridine ring with amino and methyl ester functionalities provides multiple avenues for chemical modification. This guide has provided a comprehensive overview of its molecular structure, a plausible synthetic approach, and detailed expected characterization data to aid researchers in its synthesis, identification, and application in the development of novel therapeutic agents.

References

-

Sau, A., et al. (2024). Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. Chemical Communications, 60(35), 4789-4792. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67776932, Methyl 2-((tert-butoxycarbonyl)amino)-5-fluoroisonicotinate. [Link]

-

Yao, C., et al. (2009). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-5-fluoroisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-5-fluoroisonicotinate is a valuable substituted pyridine derivative with significant potential as a key building block in the synthesis of novel pharmaceutical agents. The strategic placement of the amino, fluoro, and methyl ester functionalities on the isonicotinate core makes it an attractive scaffold for medicinal chemistry research and drug development. This comprehensive technical guide provides a detailed exploration of a viable and robust synthetic pathway to Methyl 2-amino-5-fluoroisonicotinate. The presented route is grounded in established chemical principles and supported by peer-reviewed literature, offering both strategic guidance and practical, step-by-step protocols. This document is intended to empower researchers and drug development professionals with the knowledge to efficiently synthesize this important molecule.

Introduction

The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, found in a vast array of approved drugs. Functionalized pyridines, such as Methyl 2-amino-5-fluoroisonicotinate, are of particular interest due to their ability to engage in a variety of biological interactions. The 2-amino group can act as a hydrogen bond donor and a site for further derivatization. The fluorine atom at the 5-position can enhance metabolic stability, binding affinity, and bioavailability through favorable electronic and steric interactions. The methyl isonicotinate moiety at the 4-position provides a handle for amide bond formation, a cornerstone of modern drug design.

This guide will detail a multi-step synthesis beginning with a commercially available starting material and proceeding through the formation of a key intermediate, 2-amino-5-fluoropyridine. Subsequently, a method for the crucial introduction of the carboxyl group at the 4-position will be discussed, followed by the final esterification to yield the target compound. Each step is presented with a discussion of the underlying reaction mechanism, experimental considerations, and detailed protocols.

Overall Synthetic Strategy

The synthesis of Methyl 2-amino-5-fluoroisonicotinate can be logically divided into two main stages. The first stage focuses on the construction of the key intermediate, 2-amino-5-fluoropyridine. The second stage involves the regioselective functionalization of this intermediate to introduce the methyl ester at the 4-position.

Figure 2: Step-wise synthesis of the key intermediate, 2-amino-5-fluoropyridine.

Step-by-Step Experimental Protocols for Stage 1

Step 1.1: Acetylation of 2-Aminopyridine

-

Reaction: 2-Aminopyridine is reacted with acetic anhydride to protect the amino group as an acetamide.

-

Rationale: The acetyl group is a good protecting group for the amino functionality, preventing it from reacting in the subsequent nitration step. This protection also helps to direct the nitration to the 5-position.

-

Protocol:

-

To a solution of 2-aminopyridine (e.g., 9.9 g) in a suitable solvent, add acetic anhydride (e.g., 21 mL). 2. Heat the reaction mixture at a controlled temperature (e.g., 45 °C) for a specified time (e.g., 2.5 hours). 3. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the product, 2-acetamidopyridine, by filtration or extraction.

-

Step 1.2: Nitration of 2-Acetamidopyridine

-

Reaction: 2-Acetamidopyridine is nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid.

-

Rationale: The electron-donating nature of the acetamido group directs the electrophilic nitration to the 5-position of the pyridine ring.

-

Protocol:

-

Carefully add 2-acetamidopyridine (e.g., 13.6 g) to concentrated sulfuric acid (e.g., 113 mL) while cooling in an ice bath. 2. Slowly add fuming nitric acid (e.g., 14.6 mL) to the mixture, maintaining a low temperature. 3. Allow the reaction to proceed at a controlled temperature (e.g., 60 °C) for a set duration (e.g., 2 hours). 4. Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the product, 2-acetamido-5-nitropyridine.

-

Filter, wash with water, and dry the product.

-

Step 1.3: Reduction of 2-Acetamido-5-nitropyridine

-

Reaction: The nitro group of 2-acetamido-5-nitropyridine is reduced to an amino group.

-

Rationale: This step is essential to generate the amino group that will be converted to a diazonium salt in the subsequent Schiemann reaction.

-

Protocol:

-

Suspend 2-acetamido-5-nitropyridine (e.g., 4.53 g) in a suitable solvent like ethanol (e.g., 40 mL). 2. Add a reducing agent such as hydrazine hydrate (e.g., 2.94 g) in the presence of a catalyst, for example, 10% Palladium on carbon (Pd/C) (e.g., 0.6 g). 3. Reflux the mixture for a specified time (e.g., 3.5 hours) at a controlled temperature (e.g., 80 °C). 4. Filter the hot solution to remove the catalyst and concentrate the filtrate to obtain 2-acetamido-5-aminopyridine.

-

Step 1.4: Schiemann Reaction of 2-Acetamido-5-aminopyridine

-

Reaction: The amino group of 2-acetamido-5-aminopyridine is converted to a diazonium tetrafluoroborate salt, which is then thermally decomposed to introduce the fluorine atom.

-

Rationale: The Schiemann reaction is a classic and reliable method for the introduction of fluorine onto an aromatic ring.

-

Protocol:

-

Dissolve 2-acetamido-5-aminopyridine (e.g., 3.8 g) in a mixture of ethanol (e.g., 15.8 mL) and fluoroboric acid (e.g., 11.1 mL). 2. Cool the solution to a low temperature (e.g., below 0 °C) and add a solution of sodium nitrite (e.g., 3.28 g) in water dropwise. 3. Stir the reaction mixture at a controlled temperature (e.g., 25 °C) for a set duration (e.g., 1.5 hours) to form the diazonium salt. 4. Isolate the diazonium salt by filtration and dry it carefully.

-

Thermally decompose the diazonium salt in an inert solvent like toluene at an elevated temperature (e.g., 110 °C) to yield 2-acetamido-5-fluoropyridine. Step 1.5: Hydrolysis of 2-Acetamido-5-fluoropyridine

-

-

Reaction: The acetyl protecting group is removed by hydrolysis to yield the final intermediate, 2-amino-5-fluoropyridine.

-

Rationale: This deprotection step unmasks the amino group, making the intermediate ready for the next stage of the synthesis.

-

Protocol:

-

Treat 2-acetamido-5-fluoropyridine (e.g., 6 g) with an aqueous solution of a base, such as sodium hydroxide (e.g., 5 g in 20% aqueous solution). 2. Reflux the mixture for a specified time (e.g., 2 hours) at a controlled temperature (e.g., 80 °C). 3. Cool the reaction mixture and extract the product with a suitable organic solvent.

-

Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting 2-amino-5-fluoropyridine by recrystallization or chromatography.

-

Stage 2: Synthesis of Methyl 2-amino-5-fluoroisonicotinate

With the key intermediate, 2-amino-5-fluoropyridine, in hand, the next critical step is the introduction of the carboxyl group at the 4-position, followed by esterification.

Proposed Pathway for Stage 2

A plausible and efficient method for the C-4 carboxylation of 2-amino-5-fluoropyridine is through a directed ortho-metalation (DoM) strategy. The amino group can act as a directing group, facilitating the deprotonation of the adjacent C-3 position. However, to achieve C-4 functionalization, a blocking group at C-3 or a different directing group strategy might be necessary. A more direct approach involves the ortho-metalation of a protected 2-amino-5-fluoropyridine derivative, where the protecting group also serves as a directing group.

An alternative and potentially more straightforward approach involves starting with a pre-functionalized pyridine ring. However, for the purpose of this guide, we will focus on the functionalization of the readily synthesized 2-amino-5-fluoropyridine.

A promising strategy for the C-4 carboxylation involves a multi-step sequence:

-

Protection of the Amino Group: The 2-amino group of 2-amino-5-fluoropyridine is protected, for instance, with a tert-butoxycarbonyl (Boc) group. This is crucial to prevent side reactions and to potentially influence the regioselectivity of the subsequent metalation.

-

Directed ortho-Metalation and Carboxylation: The Boc-protected intermediate is then subjected to directed ortho-metalation using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The resulting lithiated species is quenched with carbon dioxide (CO2) to introduce the carboxylic acid group at the 4-position.

-

Esterification: The resulting 2-(Boc-amino)-5-fluoroisonicotinic acid is esterified to the methyl ester.

-

Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.

Reaction Pathway for Stage 2

Figure 3: Proposed pathway for the conversion of 2-amino-5-fluoropyridine to the target molecule.

Step-by-Step Experimental Protocols for Stage 2

Step 2.1: Boc Protection of 2-Amino-5-fluoropyridine

-

Reaction: 2-Amino-5-fluoropyridine is reacted with di-tert-butyl dicarbonate (Boc)2O in the presence of a base.

-

Rationale: The Boc group is a widely used protecting group for amines. It is stable to many reaction conditions and can be easily removed under acidic conditions.

-

Protocol:

-

Dissolve 2-amino-5-fluoropyridine in a suitable solvent such as tetrahydrofuran (THF).

-

Add a base, for example, triethylamine or 4-dimethylaminopyridine (DMAP).

-

Add (Boc)2O to the solution and stir at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, work up the reaction mixture to isolate the 2-(Boc-amino)-5-fluoropyridine.

-

Step 2.2: Directed ortho-Metalation and Carboxylation

-

Reaction: The Boc-protected pyridine is deprotonated at the 4-position with a strong base, and the resulting anion is trapped with CO2.

-

Rationale: The Boc-amino group can direct the metalation to the adjacent C-3 position. To achieve C-4 lithiation, specific conditions or a different directing group might be necessary. However, for some substituted pyridines, C-4 metalation can be achieved.

-

Protocol:

-

Dissolve 2-(Boc-amino)-5-fluoropyridine in an anhydrous ethereal solvent like THF or diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add a strong base such as n-BuLi or LDA.

-

Stir the mixture at low temperature for a period to allow for metalation.

-

Quench the reaction by bubbling dry CO2 gas through the solution or by adding crushed dry ice.

-

Allow the reaction to warm to room temperature and then acidify to protonate the carboxylate.

-

Extract the product, 2-(Boc-amino)-5-fluoroisonicotinic acid, and purify as necessary.

-

Step 2.3: Esterification of 2-(Boc-amino)-5-fluoroisonicotinic acid

-

Reaction: The carboxylic acid is converted to its methyl ester.

-

Rationale: Fischer esterification is a common and effective method for this transformation.

-

Protocol:

-

Dissolve 2-(Boc-amino)-5-fluoroisonicotinic acid in methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or by using a reagent like thionyl chloride (SOCl2). [1][2] 3. Reflux the reaction mixture until the esterification is complete (monitored by TLC).

-

Cool the mixture, neutralize the acid, and remove the methanol under reduced pressure.

-

Extract the product, Methyl 2-(Boc-amino)-5-fluoroisonicotinate, with an organic solvent.

-

Step 2.4: Deprotection of Methyl 2-(Boc-amino)-5-fluoroisonicotinate

-

Reaction: The Boc protecting group is removed to yield the final product.

-

Rationale: The Boc group is readily cleaved under acidic conditions.

-

Protocol:

-

Dissolve Methyl 2-(Boc-amino)-5-fluoroisonicotinate in a suitable solvent like dichloromethane (DCM) or dioxane.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Remove the solvent and excess acid under reduced pressure.

-

Neutralize the residue with a base and extract the final product, Methyl 2-amino-5-fluoroisonicotinate.

-

Purify the product by column chromatography or recrystallization.

-

Quantitative Data Summary

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Methyl 2-amino-5-fluoroisonicotinate | 1380331-29-2 | C7H7FN2O2 | 170.14 |

| 2-Amino-5-fluoropyridine | 21717-96-4 | C5H5FN2 | 112.11 |

| Methyl 2-((tert-butoxycarbonyl)amino)-5-fluoroisonicotinate | 1380331-28-1 | C12H15FN2O4 | 270.26 |

Safety Considerations

It is imperative that all experimental work is conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Methyl 2-amino-5-fluoroisonicotinate: The target compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). [3]* Reagents: Many of the reagents used in this synthesis are corrosive, flammable, and/or toxic. Special care should be taken when handling strong acids (sulfuric acid, nitric acid), strong bases (n-BuLi, LDA), and other hazardous materials. Always consult the Safety Data Sheet (SDS) for each reagent before use.

-

Reactions: The nitration reaction is highly exothermic and requires careful temperature control. The Schiemann reaction involves the generation and decomposition of a diazonium salt, which can be explosive if not handled properly.

Conclusion

This technical guide has outlined a comprehensive and viable synthetic pathway for the preparation of Methyl 2-amino-5-fluoroisonicotinate. By breaking down the synthesis into two manageable stages, the construction of the key 2-amino-5-fluoropyridine intermediate and its subsequent functionalization, this document provides a clear roadmap for researchers. The detailed, step-by-step protocols, accompanied by mechanistic rationale, are intended to facilitate the successful execution of this synthesis in a laboratory setting. The strategic importance of this target molecule in medicinal chemistry underscores the value of a robust and well-understood synthetic route. It is our hope that this guide will serve as a valuable resource for scientists and professionals in the field of drug discovery and development.

References

-

PubChem. Methyl 2-((tert-butoxycarbonyl)amino)-5-fluoroisonicotinate. [Link]

-

Dissertation. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. [Link]

-

Journal of Medicinal Chemistry. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. [Link]

-

Royal Society of Chemistry. First radiosynthesis of 2-amino-5-[18F]fluoropyridines. [Link]

-

ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]

-

Myers Research Group, Harvard University. ortho metalation. [Link]

-

University of California, Irvine. Directed (ortho) Metallation. [Link]

-

Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. [Link]

-

Patentscope. A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. [Link]

-

Patentscope. Preparation method of 2-amino-5-fluoropyridine. [Link]

- Google Patents. Process for preparing amino acid esters and their acid addition salts.

-

Journal of the American Chemical Society. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

-

MDPI. Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides. [Link]

-

Pearson. Reactions of Amino Acids: Esterification. [Link]

- Google Patents.

-

National Center for Biotechnology Information. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

Sources

A Technical Guide to the Chemical Reactivity and Synthetic Utility of Methyl 2-amino-5-fluoroisonicotinate

Executive Summary

Methyl 2-amino-5-fluoroisonicotinate (CAS No. 1380331-29-2) is a highly functionalized pyridine derivative that has emerged as a valuable and versatile building block in modern synthetic chemistry.[1][2][3][4] Its strategic placement of an amino group, a fluoro substituent, and a methyl ester on the isonicotinate scaffold creates a unique electronic landscape, enabling a diverse range of chemical transformations. This guide provides an in-depth analysis of the molecule's reactivity, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore its behavior in nucleophilic and electrophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and transformations of its peripheral functional groups. Each section is supported by mechanistic explanations, detailed experimental protocols, and data-driven insights to empower chemists to leverage this scaffold in the synthesis of complex molecular architectures for pharmaceuticals and agrochemicals.[1][5]

Introduction: A Scaffold of Strategic Importance

Molecular Structure and Physicochemical Properties

Methyl 2-amino-5-fluoroisonicotinate is a solid organic compound with the molecular formula C₇H₇FN₂O₂ and a molecular weight of 170.14 g/mol .[3][4] The molecule's structure features a pyridine ring substituted at key positions, making it an attractive starting material for library synthesis and lead optimization campaigns in medicinal chemistry.

| Property | Value | Reference |

| CAS Number | 1380331-29-2 | [4] |

| Molecular Formula | C₇H₇FN₂O₂ | [3] |

| Molecular Weight | 170.14 g/mol | [3] |

| Physical Form | Solid | [4] |

| Purity | Typically >95% | [4] |

Significance in Medicinal and Agrochemical Chemistry

The pyridine core is a privileged scaffold in drug discovery, present in numerous FDA-approved pharmaceuticals. The specific substitution pattern of Methyl 2-amino-5-fluoroisonicotinate offers multiple points for diversification. The fluorine atom can enhance metabolic stability and binding affinity, the amino group serves as a key nucleophile or a handle for further functionalization, and the ester provides a site for modification or conversion to other functional groups.[6][7] This makes the compound a key intermediate in the synthesis of potential antiviral, anticancer, and herbicidal agents.[1]

The Electronic Landscape: A Rationale for Reactivity

The chemical behavior of Methyl 2-amino-5-fluoroisonicotinate is dictated by the interplay of its substituents and the inherent electron-deficient nature of the pyridine ring.

-

Pyridine Nitrogen: Acts as a powerful electron-withdrawing group (EWG) through induction, deactivating the ring towards electrophilic attack and activating it towards nucleophilic attack, particularly at the C2 and C4 positions.

-

2-Amino Group: A strong electron-donating group (EDG) through resonance, it activates the ring and directs electrophilic substitution to the ortho (C3) and para (C5) positions. It also functions as a potent nucleophile.

-

4-Methoxycarbonyl Group (Ester): An EWG that deactivates the ring, further enhancing its susceptibility to nucleophilic attack.

-

5-Fluoro Group: An electronegative halogen that acts as an EWG via induction but a weak EDG through resonance. Crucially, it serves as a competent leaving group in nucleophilic aromatic substitution (SNAr) reactions.

This complex electronic push-pull system makes the C5 position highly susceptible to nucleophilic attack and dictates the regioselectivity of most transformations.

Caption: Key reactive sites on the Methyl 2-amino-5-fluoroisonicotinate scaffold.

Reactions at the Pyridine Ring

Nucleophilic Aromatic Substitution (SNAr)

The most prominent reaction pathway for this molecule is the SNAr displacement of the 5-fluoro substituent. The high electronegativity of fluorine, combined with the electronic activation provided by the para-pyridine nitrogen and the ortho-ester group, makes the C5 position exceptionally electrophilic.[8][9] The reaction of 2-fluoropyridines is often significantly faster than that of their 2-chloro counterparts.[9]

Causality: The choice of base and solvent is critical. A non-nucleophilic base like K₂CO₃ or Cs₂CO₃ is used to deprotonate the incoming nucleophile without competing in the substitution. Polar aprotic solvents like DMF or DMSO are ideal as they solvate the cation of the base and accelerate the reaction by leaving the nucleophile more "bare" and reactive.

Caption: Generalized mechanism for the SNAr reaction at the C5 position.

Protocol 3.1: General Procedure for SNAr with an Alcohol Nucleophile

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add Methyl 2-amino-5-fluoroisonicotinate (1.0 eq), the desired alcohol (1.2-1.5 eq), and a polar aprotic solvent such as DMF or DMSO (approx. 0.2 M).

-

Base Addition: Add a suitable base, such as cesium carbonate (Cs₂CO₃, 2.0 eq) or potassium carbonate (K₂CO₃, 2.5 eq), in one portion.

-

Heating: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature depends on the nucleophilicity of the alcohol and should be determined empirically.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired ether product.

| Nucleophile Type | Example | Typical Conditions | Expected Product |

| O-Nucleophile | Phenol | K₂CO₃, DMF, 100 °C | 5-Aryloxy derivative |

| N-Nucleophile | Morpholine | Cs₂CO₃, DMSO, 110 °C | 5-Morpholinyl derivative |

| S-Nucleophile | Thiophenol | K₂CO₃, DMF, 80 °C | 5-Arylthio derivative |

Palladium-Catalyzed Cross-Coupling Reactions

While the C-F bond is generally robust and less reactive in cross-coupling than C-Cl or C-Br bonds, the other functional groups on the molecule provide handles for these powerful C-C and C-N bond-forming reactions.[10] A common strategy involves the transformation of the 2-amino group into a more suitable coupling partner, such as a halide or triflate, via diazotization (Sandmeyer reaction). However, the primary utility of this scaffold often lies in using the inherent reactivity of other halopyridines in reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination. For the purpose of this guide, we present protocols for these key reactions, assuming a bromo-analogue (Methyl 2-amino-5-bromoisonicotinate) is used to illustrate the reactivity of this class of compounds.[5]

3.2.1 Suzuki-Miyaura Coupling

This reaction is a cornerstone for forming C(sp²)-C(sp²) bonds, crucial for synthesizing biaryl structures common in pharmaceuticals.[11][12]

Causality: The choice of catalyst, ligand, and base is paramount. For heteroaryl halides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote the rate-limiting oxidative addition step and prevent catalyst decomposition.[10][13] An aqueous base (e.g., K₂CO₃ in water) is essential for the transmetalation step of the catalytic cycle.

Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol 3.2.1: Suzuki-Miyaura Coupling of the 5-Bromo Analogue

-

Reaction Setup: In a reaction vessel, combine Methyl 2-amino-5-bromoisonicotinate (1.0 eq), the desired arylboronic acid (1.2 eq), and base (e.g., K₂CO₃, 2.5 eq).

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

-

Degassing: Sparge the mixture with an inert gas (Ar or N₂) for 15-20 minutes.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any additional ligand if required.

-

Heating and Monitoring: Seal the vessel and heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction's progress.

-

Workup and Purification: Upon completion, cool the reaction, dilute with ethyl acetate, and follow the workup and purification steps outlined in Protocol 3.1.

3.2.2 Buchwald-Hartwig Amination

This palladium-catalyzed reaction is a powerful method for forming C-N bonds, allowing the synthesis of a wide array of substituted aminopyridines.[14][15][16]

Causality: This reaction requires a strong, non-nucleophilic base, typically an alkoxide like sodium tert-butoxide (NaOtBu), to deprotonate the amine and facilitate the catalytic cycle.[15][17] The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step that forms the C-N bond.[15]

Protocol 3.2.2: Buchwald-Hartwig Amination of the 5-Bromo Analogue

-

Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (NaOtBu, 1.4 eq).

-

Reagent Addition: Add Methyl 2-amino-5-bromoisonicotinate (1.0 eq) and the desired amine (1.2 eq).

-

Solvent and Heating: Add a degassed anhydrous solvent (e.g., toluene or 1,4-dioxane), seal the tube, and heat to 80-110 °C until the starting material is consumed.

-

Workup and Purification: Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent. Follow the general workup and purification procedure described previously.

Electrophilic Aromatic Substitution (EAS)

Direct EAS on the Methyl 2-amino-5-fluoroisonicotinate ring is challenging due to the overall electron-deficient nature of the pyridine scaffold. However, functionalization can be achieved through directed ortho-metalation (DoM).[18][19]

Causality: The free amino group can interfere with metalation. It is first protected with a pivaloyl group (-C(O)C(CH₃)₃), which serves as an excellent directed metalation group (DMG). The DMG coordinates to a strong base like n-butyllithium, directing deprotonation specifically at the adjacent C3 position. The resulting lithiated species can then be quenched with a wide variety of electrophiles.

Protocol 3.3: Directed ortho-Metalation and Electrophilic Quench

-

Protection: React Methyl 2-amino-5-fluoroisonicotinate with pivaloyl chloride in the presence of a base like pyridine to form the N-pivaloyl protected intermediate.

-

Metalation: Dissolve the protected substrate in anhydrous THF and cool to -78 °C under an inert atmosphere. Add n-butyllithium (1.1 eq) dropwise and stir for 1-2 hours.

-

Electrophilic Quench: Add the desired electrophile (e.g., iodomethane, benzaldehyde, N,N-dimethylformamide) at -78 °C and allow the reaction to slowly warm to room temperature.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

-